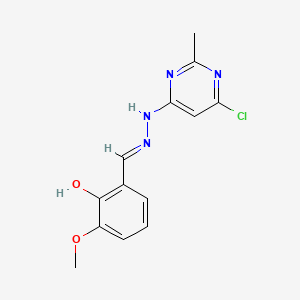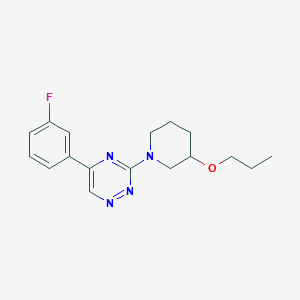
N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of compounds known as GABA aminotransferase inhibitors. It is a potent inhibitor of GABA aminotransferase, an enzyme that catalyzes the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of various physiological and behavioral processes, including anxiety, sleep, and muscle tone.
Mecanismo De Acción
N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which normally breaks down GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide increases the levels of GABA in the brain, leading to an increase in GABAergic neurotransmission. This can result in a decrease in neuronal excitability, which can lead to a reduction in seizure activity, anxiety, and drug-seeking behavior.
Biochemical and Physiological Effects
N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide has been shown to increase GABA levels in the brain, which can lead to a decrease in seizure activity and anxiety. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide has been shown to have anticonvulsant effects in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide in lab experiments is that it is a potent and selective inhibitor of GABA aminotransferase. This makes it a useful tool for studying the role of GABA in various physiological and behavioral processes. One limitation of using N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide in lab experiments is that it is not specific to GABA aminotransferase, and can also inhibit other enzymes in the brain. Additionally, N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide can be toxic at high doses, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of new and more potent GABA aminotransferase inhibitors that can be used to treat neurological and psychiatric disorders. Another area of interest is the development of new animal models of addiction that can be used to study the effects of N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide on drug-seeking behavior. Additionally, research is needed to determine the long-term safety and efficacy of N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide in humans.
Métodos De Síntesis
N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 1-cyclopropyl-2-(methylamino) ethanone with 1,4-dibromobutane, followed by treatment with sodium hydride and N-methylpiperidine. Alternatively, N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide can be synthesized by reacting 1-cyclopropyl-2-(methylamino) ethanone with 1,4-dibromobutane, followed by treatment with sodium hydride and N-methylpiperazine.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety disorders, and addiction. It has been shown to increase GABA levels in the brain, which can lead to a decrease in seizure activity and anxiety. N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
N-cyclopropyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c1-17-9-6-14(7-10-17)18-8-2-3-12(11-18)15(19)16-13-4-5-13/h12-14H,2-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTPRJZEWBJYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[(anilinocarbonyl)oxy]imino}-3-oxobutanoate](/img/structure/B6058415.png)
![3-[4-(dimethylamino)phenyl]-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B6058418.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B6058424.png)
![3-chloro-4-ethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6058425.png)
![7-(2-fluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6058437.png)
![N-({1-[2-(3-pyridinyl)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6058439.png)
![2-(2-phenylethyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6058463.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6058471.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6058484.png)
![1-cyclopropyl-N-methyl-6-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6058494.png)


![7-{[(2-fluorophenyl)acetyl]amino}-N-[3-(methylthio)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B6058514.png)